4-Chlorothiophenol

概要

説明

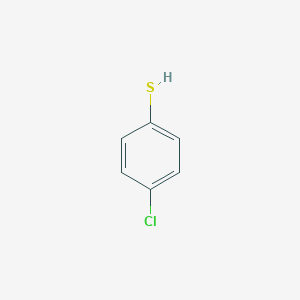

4-Chlorothiophenol, also known as 4-Chlorobenzenethiol or 4-Chlorophenyl mercaptan, is an organosulfur compound with the molecular formula C6H5ClS. It is characterized by a chlorine atom attached to the benzene ring and a thiol group (-SH) at the para position. This compound is a white to almost white crystalline solid with a melting point of 49-51°C and a boiling point of 205-207°C .

準備方法

Synthetic Routes and Reaction Conditions: 4-Chlorothiophenol can be synthesized through several methods. One common synthetic route involves the chlorination of thiophenol. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the para position. Another method involves the reduction of 4-chlorobenzenesulfonyl chloride using reducing agents such as zinc in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of thiophenol using chlorine gas. The reaction is carried out in a suitable solvent, such as carbon tetrachloride, at a controlled temperature to achieve high yield and purity .

化学反応の分析

Types of Reactions: 4-Chlorothiophenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides using oxidizing agents such as iron (III)-tetra phenyl prophyrin or cobalt-salen catalysts

Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Addition: It can undergo sulfa-Michael addition to acryloyloxazolidinones catalyzed by thiourea.

Common Reagents and Conditions:

Oxidation: Iron (III)-tetra phenyl prophyrin, cobalt-salen catalysts, air oxidizing agents.

Substitution: Various nucleophiles under appropriate conditions.

Addition: Thiourea as a catalyst.

Major Products:

Disulfides: Formed through oxidation.

Substituted Thiophenols: Formed through nucleophilic substitution.

Michael Adducts: Formed through sulfa-Michael addition

科学的研究の応用

Organic Synthesis

4-Chlorothiophenol serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

- Synthesis of Disulfides : It is utilized in oxidation reactions to form disulfides using cobalt-salen catalysts and air oxidizing agents. This reaction is significant for producing compounds with enhanced stability and reactivity .

- C-H Activation and Cross-Coupling Reactions : The compound is involved in C-H activation processes and C-S cross-coupling with heterocycles, facilitating the formation of complex organic molecules .

- Allylic Sulfenylation : It can be used for allylic sulfenylation reactions with allylic carbonates, which are important in synthesizing sulfur-containing compounds .

Material Science

In material science, this compound has been employed to modify polymers:

- Modification of Poly(vinyl chloride) : The compound has been used to synthesize poly(vinyl chloride) (PVC) with halogen groups, enhancing the properties of PVC for various applications .

Environmental Applications

Recent studies have explored the use of this compound in environmental remediation:

- Advanced Oxidation Processes (AOPs) : Research indicates that this compound can undergo photo-sensitized oxidation via Fenton's reagent, demonstrating potential for treating industrial wastewater contaminated with thiophenols . This method effectively breaks down pollutants into less harmful substances.

Data Table: Summary of Applications

Case Study 1: Oxidation to Disulfides

A study demonstrated the effectiveness of this compound in synthesizing disulfides through oxidation using cobalt-salen catalysts. The resulting disulfides exhibited enhanced thermal stability, making them suitable for high-temperature applications.

Case Study 2: Wastewater Treatment

In a recent investigation into advanced oxidation processes, researchers found that treating wastewater containing this compound with Fenton's reagent significantly reduced its toxicity and concentration levels. This method highlights the compound's dual role as both a pollutant and a target for remediation strategies .

作用機序

The mechanism of action of 4-Chlorothiophenol involves its thiol group, which can undergo various chemical transformations. The thiol group can form disulfide bonds through oxidation, participate in nucleophilic substitution reactions, and undergo addition reactions. These transformations enable this compound to act as a versatile intermediate in organic synthesis .

類似化合物との比較

- 4-Methylbenzenethiol

- 4-Nitrothiophenol

- 4-Aminothiophenol

- 4-Bromothiophenol

- 2-Aminothiophenol

- 2-Chlorothiophenol

Comparison: 4-Chlorothiophenol is unique due to the presence of a chlorine atom at the para position, which influences its reactivity and chemical properties. Compared to 4-Methylbenzenethiol, which has a methyl group, this compound exhibits different reactivity patterns in substitution and oxidation reactions. Similarly, the presence of different substituents in 4-Nitrothiophenol and 4-Aminothiophenol alters their chemical behavior compared to this compound .

生物活性

4-Chlorothiophenol (C6H4ClS), a chlorinated derivative of thiophenol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a chlorine atom attached to the para position of a thiophenol ring. Its chemical structure can be represented as:

This compound exhibits properties that make it suitable for various applications in pharmaceuticals and materials science.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly Gram-positive bacteria.

Case Study: Antibacterial Activity

A recent study evaluated the antibacterial efficacy of this compound derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimal inhibitory concentrations (MICs) were determined using a microbroth dilution method. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 8 | MRSA |

| 4-Chloro-2-methylthiophenol | 16 | Staphylococcus aureus |

| 4-Chloro-3-nitrothiophenol | 32 | Enterococcus faecalis |

The study indicated that this compound and its derivatives exhibited potent antibacterial activity, with MIC values ranging from 8 to 32 µg/mL against selected pathogens .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The presence of the chlorine atom enhances its lipophilicity, allowing better penetration into bacterial cells.

QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been conducted to predict the biological activity of thiophenols, including this compound. These studies utilize statistical methods to correlate chemical structure with biological activity, providing insights into how modifications can enhance efficacy .

Toxicological Profile

While exploring the biological activities, it is crucial to consider the toxicological aspects of this compound. Animal studies indicate that exposure can lead to respiratory irritation and potential long-term health effects if inhaled or ingested .

Summary of Toxic Effects

| Exposure Route | Effects |

|---|---|

| Inhalation | Respiratory irritation, potential lung damage |

| Ingestion | Toxicity at high doses (>150 g may be fatal) |

| Skin Contact | Sensitization reactions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-chlorothiophenol, and how do reaction conditions influence yield?

- Methodological Answer : The most common synthesis involves nucleophilic substitution reactions. For example, this compound can react with 1,3-dichloropropan-2-ol under basic conditions (e.g., K₂CO₃ in butanone) to form derivatives like 1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ol via thiolate anion attack on electrophilic carbons . Electrochemical methods have also been explored, such as coupling (Z)-ethyl 3-(allylamino)-3-phenylacrylate with this compound, yielding 66% under optimized conditions . Key factors affecting yield include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature (60–80°C for traditional methods), and catalyst loading.

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

- Methodological Answer :

- Spectroscopy : ¹H NMR confirms aromatic proton environments and thiol group integration. IR identifies S–H stretching (~2550 cm⁻¹) and C–Cl vibrations (~700 cm⁻¹). Mass spectrometry (MS) verifies molecular ion peaks (e.g., m/z 144 for C₆H₅ClS) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry, bond angles (e.g., C–S–C ~105°), and hydrogen-bonding networks (e.g., O–H⋯O interactions in acetylacetone complexes) .

- Chromatography : HPLC or GC-MS monitors purity and reaction progress, especially for disulfide byproducts like bis-(4-chlorophenyl) disulfide .

Q. How should this compound be handled safely in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and goggles due to thiol reactivity and potential skin/eye irritation.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile thiols.

- Waste Disposal : Neutralize with oxidizing agents (e.g., hydrogen peroxide) to convert thiols to less hazardous disulfides before disposal .

Advanced Research Questions

Q. How can this compound serve as a probe in functional metabolomics studies?

- Methodological Answer : Its thiol group reacts selectively with electrophilic functional groups (e.g., α,β-unsaturated ketones) in natural products. Researchers use it to label and identify sulfur-containing metabolites via LC-MS/MS. For example, it mimics glutathione’s reactivity in trapping reactive intermediates, enabling non-targeted metabolomics workflows .

Q. What mechanisms explain the catalytic oxidation of this compound to disulfides, and how can reaction efficiency be optimized?

- Methodological Answer : Perovskite-type oxides (e.g., LaFe₀.₉Co₀.₁O₃ nanoparticles) catalyze aerobic oxidation via radical pathways. Key parameters:

- Temperature : 50–70°C enhances O₂ activation.

- Solvent : Polar solvents (e.g., ethanol) improve substrate solubility.

- Catalyst Loading : 5–10 wt% achieves >90% conversion. SCXRD and XRD confirm catalyst crystallinity and stability .

Q. How can contradictions in reported reaction yields for this compound-based syntheses be resolved?

- Methodological Answer : Discrepancies often arise from:

- Impurity Profiles : Trace moisture or oxygen can promote disulfide formation. Use anhydrous solvents and inert atmospheres.

- Kinetic vs. Thermodynamic Control : Varying reaction times (e.g., 12–24 hours) may favor different intermediates. Monitor via TLC or in situ IR.

- Catalyst Deactivation : Characterize spent catalysts using SEM-EDX to detect metal leaching .

Q. What role do hydrogen-bonding interactions play in the crystal packing of this compound derivatives?

- Methodological Answer : In acetylacetone-4-chlorothiophenol complexes, intramolecular O–H⋯O bonds (O⋯O distance: 2.44 Å) stabilize the enol form, while C–H⋯π interactions between aromatic rings dictate stacking patterns. SCXRD reveals dihedral angles (~89°) between aromatic planes, influencing material properties like solubility .

特性

IUPAC Name |

4-chlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZXOZSQDJJNBRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059341 | |

| Record name | Benzenethiol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-54-7 | |

| Record name | 4-Chlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chlorothiophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorothiophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18714 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-CHLOROTHIOPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O71UA6O72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。